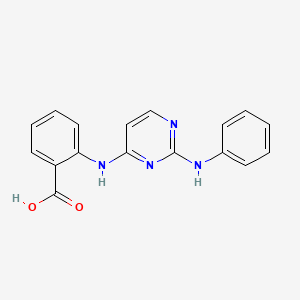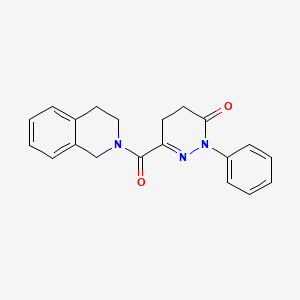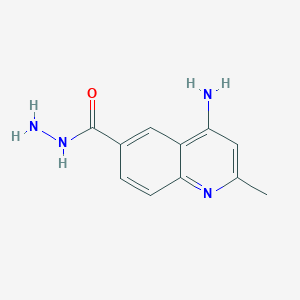
3-(3-Aminophenyl)quinoxalin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Aminophenyl)quinoxalin-2-ol is a chemical compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds characterized by a fused benzene and pyrazine ring structure This specific compound features an amino group attached to the phenyl ring and a hydroxyl group at the second position of the quinoxaline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)quinoxalin-2-ol typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.
Introduction of Amino Group: The amino group can be introduced through nitration followed by reduction. For example, nitration of the phenyl ring with nitric acid followed by reduction with a suitable reducing agent like tin(II) chloride or iron powder in hydrochloric acid.
Hydroxylation: The hydroxyl group can be introduced by hydroxylation of the quinoxaline ring using reagents like hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
3-(3-Aminophenyl)quinoxalin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The amino group can participate in nucleophilic substitution reactions, such as acylation or alkylation, to form amides or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Tin(II) chloride, iron powder, hydrogen gas with a palladium catalyst.
Substitution: Acyl chlorides, alkyl halides, in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of quinoxalin-2-one derivatives.
Reduction: Formation of this compound from nitro derivatives.
Substitution: Formation of amides, alkylated quinoxalines, and other substituted derivatives.
科学的研究の応用
3-(3-Aminophenyl)quinoxalin-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other functional materials due to its stable quinoxaline core.
作用機序
The mechanism of action of 3-(3-Aminophenyl)quinoxalin-2-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and DNA, leading to inhibition or activation of biological processes.
Pathways Involved: It may interfere with cellular signaling pathways, induce oxidative stress, or cause DNA damage, leading to cell death or inhibition of cell proliferation.
類似化合物との比較
Similar Compounds
Quinoxalin-2-ol: Lacks the amino group on the phenyl ring.
3-Phenylquinoxalin-2-ol: Lacks the amino group on the phenyl ring.
3-(4-Aminophenyl)quinoxalin-2-ol: Amino group is positioned differently on the phenyl ring.
Uniqueness
3-(3-Aminophenyl)quinoxalin-2-ol is unique due to the presence of both an amino group on the phenyl ring and a hydroxyl group on the quinoxaline ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C14H11N3O |
|---|---|
分子量 |
237.26 g/mol |
IUPAC名 |
3-(3-aminophenyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C14H11N3O/c15-10-5-3-4-9(8-10)13-14(18)17-12-7-2-1-6-11(12)16-13/h1-8H,15H2,(H,17,18) |
InChIキー |
ZHVNZQRPDRCQNL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=CC(=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B15110923.png)
![Ethyl 2-(2-{5-[(4,6-dimethylpyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-tri azol-3-ylthio)}acetylamino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15110938.png)
![N'-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylbenzene-1,4-diamine](/img/structure/B15110941.png)
![(2Z)-4-{[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B15110943.png)


![7-(4-Methoxyphenyl)-2-(methylsulfanyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15110964.png)

![9-(4-methoxyphenyl)-6-(p-tolyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B15110978.png)
![2-{2-[(Phenylamino)thioxomethyl]hydrazino}-3-prop-2-enyl-3,5,6,7-tetrahydrocyc lopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-one](/img/structure/B15110984.png)

![1-[2-(4-Methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B15111024.png)
